

3,4-diamino-N,N-dimethylbenzenesulfonamide solubility and stability

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Compound of Interest

Compound Name: 3,4-diamino-N,N-dimethylbenzenesulfonamide

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An In-Depth Technical Guide to the Solubility and Stability of **3,4-diamino-N,N-dimethylbenzenesulfonamide**

Introduction

3,4-diamino-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide compound characterized by two amino groups positioned ortho to each other on the benzene ring and a dimethylated sulfonamide moiety. Its structural features—namely the ionizable amino groups, the polar sulfonamide group, and the aromatic backbone—govern its physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is not merely academic; it is a foundational requirement for any meaningful application.

Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro biological assays.[1][2] Poor solubility can terminate the development of an otherwise promising drug candidate.[3] Similarly, chemical stability dictates a compound's shelf-life, storage conditions, and potential for generating toxic degradation products.[4] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and critical considerations for characterizing the solubility and stability of **3,4-diamino-N,N-dimethylbenzenesulfonamide**.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before delving into experimental characterization. These properties provide the context for its expected behavior in various solvent systems and under different environmental stressors.

Property	Value	Source
CAS Number	57824-30-3	[5]
Molecular Formula	C ₈ H ₁₃ N ₃ O ₂ S	[5]
Molecular Weight	215.27 g/mol	[5]
Appearance	(Expected) Crystalline solid	General Chemical Knowledge
pKa (Predicted)	Basic pKa (arylamine) ~4-5; Acidic pKa (sulfonamide) ~9-10	General Chemical Knowledge

Solubility Profile: From Theory to Practice

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution.[2] For pharmaceutical development, aqueous solubility is paramount. The solubility of **3,4-diamino-N,N-dimethylbenzenesulfonamide** is governed by a balance of its hydrophilic (amino and sulfonamide groups) and hydrophobic (benzene ring, N,N-dimethyl groups) features.

Factors Influencing Solubility

- **pH:** The two aromatic amino groups and the sulfonamide moiety are ionizable. At pH values below the pKa of the amino groups, the molecule will be protonated, forming a more soluble cationic species. Conversely, at pH values above the pKa of the sulfonamide proton, it will form a more soluble anionic species. Therefore, solubility is expected to be lowest near its isoelectric point and significantly higher in acidic and basic solutions.[6]
- **Temperature:** The effect of temperature is dictated by the thermodynamics of the dissolution process. For most solid solutes, solubility increases with temperature, although exceptions exist.

- Co-solvents: The use of organic co-solvents (e.g., DMSO, ethanol) in aqueous buffers can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.^[1]

Differentiating Kinetic and Thermodynamic Solubility

In drug discovery, two types of solubility measurements are commonly employed, each serving a distinct purpose.^{[1][7]}

- Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.^{[2][7][8]} It is a measure of apparent solubility under non-equilibrium conditions and is invaluable for the rapid screening of large compound libraries in early-stage discovery.^{[1][3][9]}
- Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a saturated solution in equilibrium with an excess of the solid compound.^[1] It is determined using methods like the "gold standard" shake-flask technique, which requires longer incubation times to reach equilibrium.^{[3][6]} This measurement is critical for later-stage development, including formulation and toxicology studies.^[7]

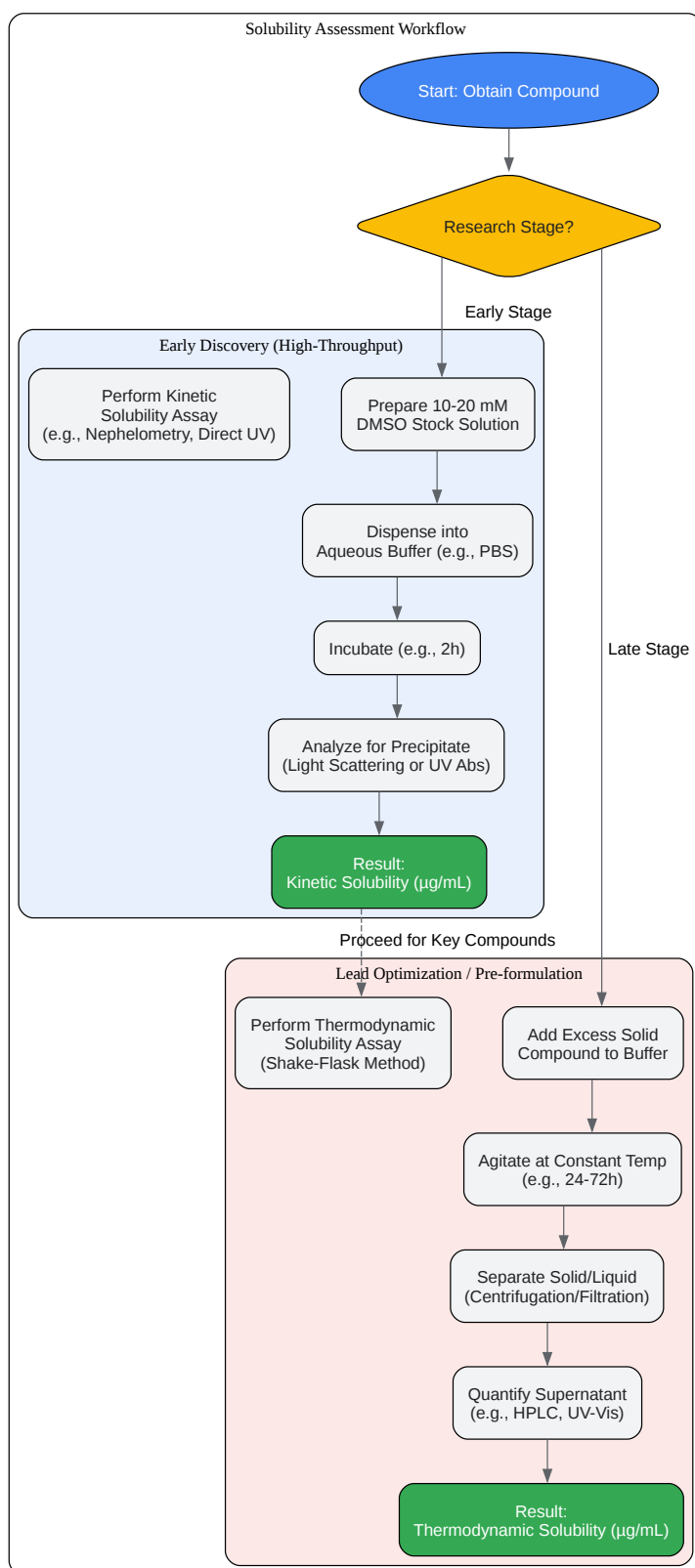
Data Summary: Solubility of 3,4-diamino-N,N-dimethylbenzenesulfonamide

The following table summarizes the expected solubility profile. Experimental determination is required to populate these values.

Solvent/Medium	Solubility Type	Expected Solubility
Water	Thermodynamic	Poor to Moderate
PBS (pH 7.4)	Kinetic	To be determined experimentally
0.1 N HCl (aq)	Thermodynamic	High
0.1 N NaOH (aq)	Thermodynamic	Moderate to High
Methanol	Thermodynamic	Soluble
DMSO	Thermodynamic	Highly Soluble

Experimental Workflow for Solubility Determination

The choice of assay depends on the stage of research. Early-stage discovery prioritizes speed (Kinetic), while lead optimization and pre-formulation demand accuracy (Thermodynamic).



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Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining equilibrium solubility.[\[3\]](#)[\[6\]](#)[\[10\]](#)[\[11\]](#)

- Preparation: Add an excess amount (e.g., 5-10 mg) of solid **3,4-diamino-N,N-dimethylbenzenesulfonamide** to a series of glass vials. The excess solid should be visually apparent.
- Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) to each vial.
- Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[\[3\]](#)[\[11\]](#)
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.
- Sampling: Carefully withdraw a clear aliquot of the supernatant.
- Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as HPLC-UV.
- Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility. At least three replicate measurements should be performed.

Chemical Stability Profile

Chemical stability studies are crucial for identifying degradation pathways and establishing the intrinsic stability of a molecule.[\[4\]](#)[\[12\]](#) Forced degradation, or stress testing, is the cornerstone

of this evaluation, where the compound is exposed to conditions more severe than accelerated storage to produce degradation products.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Key Factors Influencing Stability

- **Hydrolysis:** The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than ester or amide bonds.
- **Oxidation:** The electron-rich aromatic ring and, particularly, the two amino groups are potential sites for oxidation. Exposure to oxidative agents or atmospheric oxygen can lead to colored degradation products.
- **Photolysis:** Aromatic amines and sulfonamides are known to be photosensitive.[\[15\]](#)[\[16\]](#) Exposure to light, especially UV light, can induce degradation, as outlined in ICH guideline Q1B.[\[17\]](#)[\[18\]](#)
- **Thermal Stress:** Exposure to high temperatures can accelerate degradation reactions. Potential thermal degradation pathways for diamines include carbamate formation followed by cyclization to form ureas or imidazolidinones.[\[19\]](#)[\[20\]](#)[\[21\]](#)

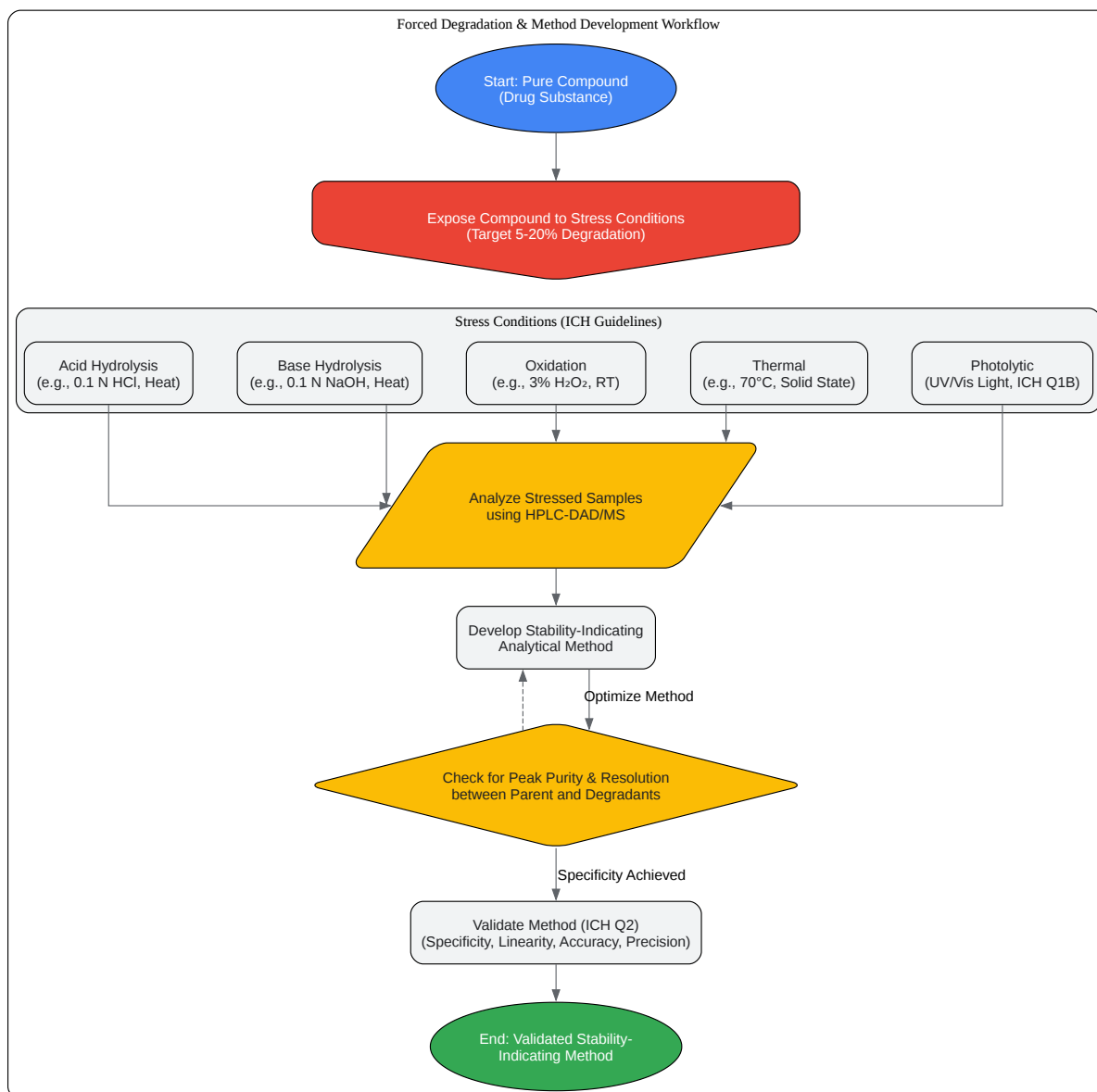
Proposed Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

- **Oxidation of Amino Groups:** The ortho-diamino functionality is prone to oxidation, potentially forming quinone-imine structures, which are often colored.
- **Hydrolytic Cleavage:** Under harsh pH and temperature conditions, the S-N bond of the sulfonamide could be cleaved.
- **Photolytic Degradation:** UV light absorption by the aromatic ring could generate radical species, leading to a complex mixture of degradation products.[\[15\]](#)

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are fundamental to developing and validating a stability-indicating analytical method—a method that can accurately measure the decrease in the active compound's concentration due to degradation.[\[22\]](#)[\[23\]](#)[\[24\]](#)



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Caption: Workflow for forced degradation and stability-indicating method development.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study designed to meet regulatory expectations.^[4]^[24]

- **Stock Solution Preparation:** Prepare a stock solution of **3,4-diamino-N,N-dimethylbenzenesulfonamide** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- **Acidic Hydrolysis:** Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60-80°C) for several hours. Take samples at various time points. Neutralize the samples before analysis.
- **Basic Hydrolysis:** Mix the stock solution with 0.1 N NaOH. Incubate under similar conditions as the acid hydrolysis. Neutralize samples before analysis.
- **Oxidative Degradation:** Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂). Keep at room temperature and monitor over 24 hours.
- **Thermal Degradation:** Store the solid compound in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., several days). Also, subject a solution of the compound to thermal stress.
- **Photostability:** Expose both the solid compound and a solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.^[18] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
- **Analysis:** Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.^[12]^[13]
- **Mass Balance:** Evaluate the results to ensure that the decrease in the parent peak area is reasonably accounted for by the sum of the areas of the degradation product peaks.

Stability-Indicating Analytical Method

A critical output of forced degradation studies is the development of a validated stability-indicating method. This is most often an HPLC method capable of separating the parent compound from all process-related impurities and degradation products.[\[22\]](#)[\[23\]](#)

Key Characteristics of a Stability-Indicating HPLC Method:

- **Specificity:** The method must be able to produce a well-resolved peak for the parent compound, free from interference from degradants, impurities, or excipients. Peak purity analysis using a PDA detector is essential for confirmation.[\[24\]](#)
- **Sensitivity:** The method must have a limit of detection (LOD) and limit of quantitation (LOQ) sufficient to measure low levels of degradation products.[\[24\]](#)
- **Accuracy & Precision:** The method must provide accurate and reproducible results across the analytical range.

A typical starting point for method development would be a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.[\[23\]](#)[\[24\]](#)

Conclusion

The characterization of solubility and stability are indispensable steps in the research and development of **3,4-diamino-N,N-dimethylbenzenesulfonamide**. Its amphoteric nature suggests that solubility will be highly pH-dependent, a property that can be leveraged in formulation development. The presence of ortho-diamino and sulfonamide functionalities indicates potential liabilities to oxidative and photolytic degradation.

A systematic approach, beginning with high-throughput kinetic solubility screens and progressing to rigorous thermodynamic solubility determination via the shake-flask method, is recommended. Concurrently, comprehensive forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are required. These studies not only reveal the intrinsic stability of the molecule and its degradation pathways but are also essential for the development and validation of a robust, stability-indicating analytical method. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance their scientific objectives.

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